molecular formula C4H11NO B1278218 (S)-3-Aminobutan-1-ol CAS No. 61477-39-2

(S)-3-Aminobutan-1-ol

Cat. No.: B1278218
CAS No.: 61477-39-2
M. Wt: 89.14 g/mol
InChI Key: AGMZSYQMSHMXLT-BYPYZUCNSA-N
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Description

(S)-3-Aminobutan-1-ol is an organic compound with the molecular formula C4H11NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-3-Aminobutan-1-ol can be synthesized through several methods. One common approach involves the reduction of (S)-3-Aminobutan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or nitrile. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed to facilitate the hydrogenation process. The reaction conditions include elevated temperatures and pressures to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Aminobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (S)-3-Aminobutanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to yield (S)-3-Aminobutane using strong reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: (S)-3-Aminobutanoic acid.

    Reduction: (S)-3-Aminobutane.

    Substitution: (S)-3-Chlorobutan-1-amine.

Scientific Research Applications

(S)-3-Aminobutan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of various chiral compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: this compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (S)-3-Aminobutan-1-ol exerts its effects involves its interaction with specific molecular targets. In biochemical pathways, it can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxyl and amino groups in the molecule allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and function.

Comparison with Similar Compounds

    ®-3-Aminobutan-1-ol: The enantiomer of (S)-3-Aminobutan-1-ol with similar chemical properties but different biological activities.

    3-Aminopropanol: A structurally similar compound with one less carbon atom.

    2-Amino-1-butanol: Another isomer with the amino group on the second carbon.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and interaction profiles compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(3S)-3-aminobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMZSYQMSHMXLT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433065
Record name (S)-3-Aminobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61477-39-2
Record name (S)-3-Aminobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-aminobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is (S)-3-Aminobutan-1-ol a molecule of interest in organic synthesis?

A: this compound serves as a valuable chiral building block in organic synthesis, particularly in the construction of complex natural products. For example, it plays a crucial role in the total synthesis of (-)-GB 13 and (+)-GB 16, members of the galbulimima alkaloid family. [] These alkaloids exhibit intriguing biological activities and serve as attractive targets for synthetic chemists.

Q2: Can you elaborate on the specific role of this compound in the synthesis of (-)-GB 13?

A: The synthesis leverages the chirality already present in this compound. The synthesis begins by condensing this compound with 1,3-cyclohexanedione. This condensation, followed by an intramolecular alkylation, yields a bicyclic enamine intermediate. This enamine is then further elaborated over a series of steps, with the initial stereochemistry of the this compound dictating crucial stereochemical outcomes in the final product, (-)-GB 13. []

Q3: Beyond natural product synthesis, are there other applications of this compound?

A: Yes, this compound holds promise as a potential starting material for the synthesis of other chiral compounds. Its use in the production of short-chain chiral amines is an area of ongoing research. [] Short-chain chiral amines are important components in various pharmaceuticals and other fine chemicals.

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